molecular formula C13H11NO B14764422 2-amino-9H-fluoren-3-ol CAS No. 7213-97-0

2-amino-9H-fluoren-3-ol

Cat. No.: B14764422
CAS No.: 7213-97-0
M. Wt: 197.23 g/mol
InChI Key: BXMVCHGDUODCLA-UHFFFAOYSA-N
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Description

2-amino-9H-fluoren-3-ol is an organic compound with the molecular formula C13H11NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both an amino group and a hydroxyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9H-fluoren-3-ol can be achieved through several methods. One common approach involves the reaction of 9H-fluoren-9-one with ammonia or an amine under specific conditions. Another method includes the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-9H-fluoren-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from the reactions of this compound include fluorenones, fluorenamines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-9H-fluoren-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9H-fluoren-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups on the fluorene core, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research .

Properties

IUPAC Name

2-amino-9H-fluoren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7,15H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMVCHGDUODCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289426
Record name 2-amino-9H-fluoren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7213-97-0
Record name Fluoren-3-ol, 2-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-9H-fluoren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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